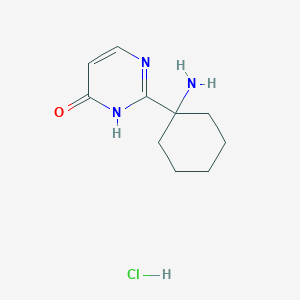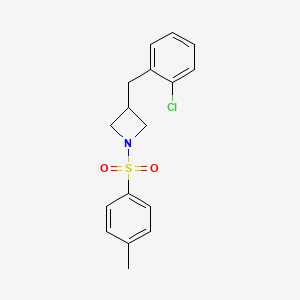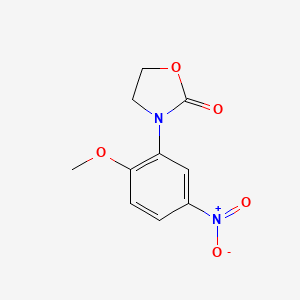
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one, also known as MNPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxazolidinone family and has been found to possess unique biochemical and physiological properties that make it a useful tool for various applications.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is a selective inhibitor of the bacterial ribosome and targets the 50S subunit. It has been shown to bind to the peptidyl transferase center of the ribosome, which is responsible for the formation of peptide bonds during protein synthesis.
Biochemical and Physiological Effects
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has been found to have antioxidant properties and has been shown to scavenge free radicals.
Advantages and Limitations for Lab Experiments
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is also relatively inexpensive compared to other bioactive molecules. However, 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one. One area of research is the development of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one in more detail. This could lead to the development of more selective inhibitors of bacterial protein synthesis. Finally, 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one could be further studied for its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has been extensively studied for its potential use as a bioactive molecule in various applications. One of the most promising applications of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is in the field of medicinal chemistry. 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has been found to possess antimicrobial properties and has been shown to be effective against a range of bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one has also been studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-16-9-3-2-7(12(14)15)6-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWARTJOUADBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250805 | |
| Record name | 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
1354958-24-9 | |
| Record name | 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354958-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



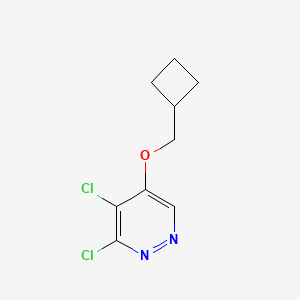

![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)



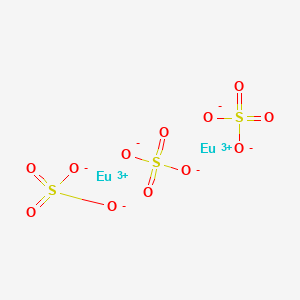

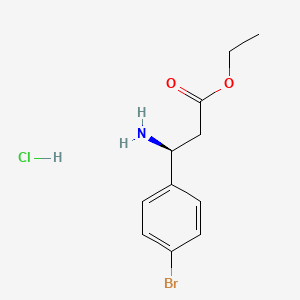

![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B3366315.png)
